BenchChemオンラインストアへようこそ!

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

Medicinal Chemistry Synthetic Intermediate Benzisoxazole Scaffold

Procure this specific 6-hydroxy benzisoxazole for reproducible SAR outcomes. The hydroxyl group enables O-alkylation/acylation, unlike non-hydroxylated analogs (CAS 328272-55-5). Documented synthetic route via demethylation at 210°C. Verify via mp 203°C. For CNS/MAO inhibitor panels requiring hydrogen bond donor at 6-position; logP 3.85 ensures membrane permeability.

Molecular Formula C13H8ClNO2
Molecular Weight 245.66 g/mol
CAS No. 885273-28-9
Cat. No. B1460683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
CAS885273-28-9
Molecular FormulaC13H8ClNO2
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Cl
InChIInChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H
InChIKeyXNRZCAJQNMILBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL (885273-28-9): A 6-Hydroxy-Functionalized Benzisoxazole Scaffold for Medicinal Chemistry Procurement


3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL (CAS 885273-28-9) is a heterocyclic compound belonging to the 1,2-benzisoxazole class, featuring a 6-hydroxy substitution on the fused benzene ring and a 4-chlorophenyl group at the 3-position . With a molecular formula of C13H8ClNO2 and a molecular weight of 245.66 g/mol, this compound is a functionalized benzisoxazole derivative where the hydroxyl group serves as a critical handle for further synthetic elaboration or contributes to hydrogen bonding in target binding . The compound is commercially available from multiple suppliers with specified purity grades of 97-98%, positioning it as a research intermediate for medicinal chemistry programs and chemical biology applications .

Why Benzisoxazole Scaffold Substitution Is Non-Trivial: The Functional Differentiation of 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL


Procurement decisions for benzisoxazole derivatives cannot rely on generic scaffold similarity due to pronounced differences in physicochemical properties and synthetic utility imparted by specific substitution patterns. The 6-hydroxy group in 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL distinguishes it from non-hydroxylated analogs like 3-(4-Chlorophenyl)benzo[d]isoxazole (CAS 328272-55-5), which lacks this functional handle for derivatization . Predicted physicochemical properties vary substantially among closely related analogs: this compound exhibits a predicted pKa of 8.13±0.40, logP of 3.85, and topological polar surface area (TPSA) of 46.26 Ų, compared to 3-(4-chlorophenyl)-2,1-benzisoxazole (MW 229.66 g/mol, lacking the 6-hydroxy group) or 3-(4-chlorobenzyl)benzo[d]isoxazol-6-ol (MW 259.69 g/mol, featuring a methylene spacer) . Furthermore, class-level evidence from 2,1-benzisoxazole derivatives demonstrates that subtle structural modifications yield orders-of-magnitude differences in biological potency: MAO-B IC50 values range from 0.017 µM to >100 µM depending on substitution pattern [1]. Consequently, generic substitution without precise structural matching risks irreproducible synthetic outcomes and invalid structure-activity relationship conclusions.

Quantitative Differentiation Guide for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL: Procurement-Relevant Evidence Dimensions


Molecular Weight and 6-Hydroxy Functionalization: Distinguishing from 3-(4-Chlorophenyl)benzo[d]isoxazole

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL (MW 245.66 g/mol) possesses a 6-hydroxy group that distinguishes it from the non-hydroxylated analog 3-(4-Chlorophenyl)benzo[d]isoxazole (CAS 328272-55-5, MW 229.66 g/mol), which lacks this functional handle. The 6-hydroxy group enables O-alkylation, O-acylation, or O-glycosylation derivatization pathways unavailable to the non-hydroxylated comparator, while also providing a hydrogen bond donor for target engagement .

Medicinal Chemistry Synthetic Intermediate Benzisoxazole Scaffold

Predicted Physicochemical Property Differentiation: pKa and Lipophilicity Relative to 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL exhibits a predicted pKa of 8.13±0.40 and logP of 3.85, reflecting the phenolic character of the 6-hydroxy group and the overall lipophilicity of the 4-chlorophenyl-substituted benzisoxazole core . In contrast, the methylene-bridged analog 3-(4-chlorobenzyl)benzo[d]isoxazol-6-ol (MW 259.69 g/mol) introduces a flexible spacer that alters both conformational landscape and physicochemical properties. These predicted differences inform compound selection for assays sensitive to ionization state or membrane permeability .

Physicochemical Characterization ADME Prediction Medicinal Chemistry

Synthetic Accessibility: Demethylation Route from 3-(4-Chlorophenyl)-6-methoxy-1,2-benzisoxazole

The synthesis of 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is documented via demethylation of 3-(4-chlorophenyl)-6-methoxy-1,2-benzisoxazole using pyridine hydrochloride at 210°C for 75 minutes, yielding the 6-hydroxy product with a melting point of 203°C after recrystallization from toluene . This established synthetic route distinguishes this compound from analogs that may require alternative synthetic strategies, such as 3-(4-chlorophenyl)-2,1-benzisoxazole derivatives synthesized via 1,3-dipolar cycloaddition [1].

Organic Synthesis Demethylation Benzisoxazole Chemistry

Class-Level Biological Activity: Benzisoxazole MAO-B Inhibition Potency Context

While direct biological data for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is not publicly available, class-level evidence from structurally related 2,1-benzisoxazole derivatives provides context for the scaffold's biological potential. In a study of 2,1-benzisoxazole derivatives as human MAO inhibitors, potent MAO-B inhibition was observed for certain analogs with IC50 values of 0.017 µM (compound 7a) and 0.098 µM (compound 7b), while MAO-A inhibition reached IC50 values of 3.29 µM (compound 5) and 5.35 µM (compound 3l) [1]. This class-level data suggests that benzisoxazole scaffolds, including the target compound, may exhibit biological activity worth exploring in medicinal chemistry programs, though specific potency for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL remains uncharacterized.

Monoamine Oxidase MAO-B Inhibition Benzisoxazole Pharmacology

Recommended Procurement and Research Application Scenarios for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL


Medicinal Chemistry Building Block for 6-O-Derivatization

The 6-hydroxy group provides a defined synthetic handle for O-alkylation, O-acylation, or O-glycosylation reactions, enabling the systematic exploration of structure-activity relationships around the benzisoxazole 6-position . Researchers requiring a functionalized benzisoxazole scaffold with a hydrogen bond donor at the 6-position for target engagement hypotheses should procure this compound rather than non-hydroxylated analogs such as 3-(4-Chlorophenyl)benzo[d]isoxazole.

MAO Enzyme Inhibition Screening as Part of CNS Drug Discovery Programs

Given the established MAO inhibitory activity of related benzisoxazole derivatives, 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is appropriate for inclusion in MAO-A and MAO-B enzyme inhibition screening panels [1]. The compound's predicted physicochemical properties (logP 3.85, pKa 8.13) suggest reasonable membrane permeability for cell-based assays, making it suitable for CNS drug discovery programs targeting neuropsychiatric or neurodegenerative disorders.

Synthetic Intermediate Requiring Reproducible Demethylation Chemistry

The established demethylation route from 3-(4-chlorophenyl)-6-methoxy-1,2-benzisoxazole using pyridine hydrochloride at 210°C provides a documented synthetic protocol for obtaining this compound . Researchers seeking to utilize this compound as an intermediate in multi-step synthetic sequences can rely on this published method and verify product identity via the reported melting point (203°C).

Physicochemical Comparator in Benzisoxazole SAR Studies

With predicted pKa (8.13) and logP (3.85) values, 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL serves as a reference compound in SAR studies exploring the impact of 6-hydroxy substitution on ionization state and lipophilicity within the benzisoxazole series . Procurement of this compound alongside non-hydroxylated and methylene-bridged analogs enables systematic evaluation of substitution effects on ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.